2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a chromeno[2,3-c]pyrrole core substituted with a 4-nitrophenyl group at position 1 and a 2-(dimethylamino)ethyl chain at position 2. This compound is part of a broader library of 223 analogs designed for drug discovery, though its specific biological activities remain under investigation .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-22(2)11-12-23-18(13-7-9-14(10-8-13)24(27)28)17-19(25)15-5-3-4-6-16(15)29-20(17)21(23)26/h3-10,18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJIOKSEJNBFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chromeno-pyrrole backbone, which is known for its diverse biological activities. The presence of a dimethylamino group and a nitrophenyl substituent enhances its potential interactions within biological systems.
Molecular Formula and Weight
- Molecular Formula: C₁₅H₁₈N₂O₃
- Molecular Weight: 286.32 g/mol
Structural Characteristics
- Functional Groups:
- Dimethylamino group
- Nitro group
- Dihydrochromeno structure
Anticancer Properties
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, chromeno-pyrrole derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study:
A research article published in Cancer Letters demonstrated that a related chromeno-pyrrole compound inhibited cell proliferation in breast cancer cells by downregulating cyclin D1 expression and inducing G1 phase arrest .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary assays have shown that nitrophenyl derivatives often exhibit activity against Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro studies indicated that similar compounds had minimum inhibitory concentrations (MIC) values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The dimethylamino group may contribute to neuroprotective effects by modulating neurotransmitter systems. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management.
Study Reference:
A study published in the Journal of Medicinal Chemistry reported that derivatives with dimethylamino groups showed AChE inhibition with IC50 values in the low micromolar range .
The biological activities of the compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Enzyme Inhibition: Competitive inhibition of key enzymes like AChE and various kinases involved in cell cycle regulation.
- Antioxidant Activity: Scavenging of free radicals, thereby reducing oxidative stress in cells.
Safety and Toxicology
While exploring the biological activity, it is essential to consider the safety profile. Compounds with nitro groups can exhibit cytotoxicity at higher concentrations.
Toxicological Data
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
The aryl group at position 1 significantly influences electronic properties and bioactivity:
- 3,4,5-Trimethoxyphenyl (Compound 4{4–19-7}) : Methoxy groups (–OCH₃) are electron-donating, improving lipophilicity and possibly altering binding affinity. This derivative showed a molecular weight of 440.1 g/mol and distinct NMR/IR spectral features .
- 2-Fluorophenyl (AV-C) : Fluorine (–F) is a moderate EWG, contributing to AV-C’s antiviral activity against Zika and Chikungunya viruses .
- 4-Chlorophenyl (CAS 844650-88-0) : Chlorine (–Cl) provides moderate EWG effects, balancing polarity and lipophilicity .
Key Insight: EWGs like nitro or fluorine may enhance target specificity in charged environments (e.g., enzyme active sites), while donor groups (e.g., methoxy) favor membrane permeability .
Alkyl Chain Variations at Position 2
The alkyl chain at position 2 modulates solubility and pharmacokinetics:
- 3-(Dimethylamino)propyl (NCGC00538279): A longer chain may increase bioavailability but reduce metabolic stability. This analog acts as a ghrelin receptor ligand .
- 5-Isopropyl-1,3,4-thiadiazol-2-yl (AV-C) : The thiadiazole ring introduces heterocyclic rigidity, critical for AV-C’s TRIF pathway agonism .
Key Insight: Alkyl chains with ionizable groups (e.g., dimethylamino) improve solubility, while aromatic or heterocyclic substituents enhance target engagement .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
